Diphenyl selenide

概述

描述

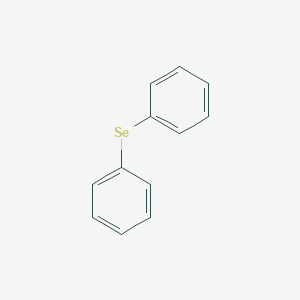

Diphenyl selenide is an organoselenium compound with the chemical formula (C₆H₅)₂Se. It is a colorless to pale yellow liquid at room temperature and is known for its distinctive odor. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, making it a valuable reagent in various synthetic applications.

准备方法

Synthetic Routes and Reaction Conditions: Diphenyl selenide can be synthesized through several methods. One common approach involves the reaction of phenyl Grignard reagent (C₆H₅MgBr) with elemental selenium (Se). The reaction proceeds as follows: [ \text{C₆H₅MgBr} + \text{Se} \rightarrow \text{C₆H₅SeMgBr} ] [ 2 \text{C₆H₅SeMgBr} + \text{Br₂} \rightarrow \text{(C₆H₅)₂Se} + 2 \text{MgBr₂} ]

Another method involves the reaction of diphenyl diselenide with reducing agents such as sodium borohydride (NaBH₄) to yield this compound: [ \text{(C₆H₅)₂Se₂} + \text{NaBH₄} \rightarrow \text{(C₆H₅)₂Se} + \text{NaBH₄} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Grignard reagent method due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.

化学反应分析

Nucleophilic Reactions

Diphenyl selenide acts as a nucleophile in reactions with electrophilic agents:

- Acylation : Reacts with acyl chlorides (RCOCl) to form selenoesters (Table 1).

| R Group | Product Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| CH₃ | 85 | 2 | |

| C₆H₅ | 78 | 3 | |

| CF₃ | 65 | 4 |

- Grignard Reagent Interaction : Forms phenylseleno derivatives when treated with Grignard reagents (e.g., RMgX) .

Electrophilic Reactions

This compound participates in electrophilic substitution under acidic conditions:

- Chlorination : Reacts with chlorine gas to form phenylselenyl chloride (PhSeCl):

PhSeCl is a potent electrophile used to introduce PhSe groups into alkenes, enolates, and amines .

Photochemical Reactions

This compound undergoes photolysis to generate reactive intermediates:

- Deoxygenation : Photolysis produces atomic oxygen (O(³P)), a strong oxidant, with a quantum yield of ~0.1 .

- Radical Formation : UV irradiation induces homolytic cleavage of the Se–C bond, enabling radical-driven thiolation and selenation of alkenes .

Oxidation Reactions

This compound reacts with oxidizing agents such as hypobromous acid (HOBr):

| Compound | (M⁻¹s⁻¹) | Reactivity Ratio (vs. HOBr + S) |

|---|---|---|

| This compound | 1.9 | |

| Dimethyl selenide | 3.9 |

Michael Addition Catalysis

This compound facilitates anti-selective Michael additions of thiols to nitroolefins, achieving high stereoselectivity (up to 95% ee) .

科学研究应用

Medicinal Chemistry

Diphenyl selenide exhibits significant potential in medicinal applications, particularly in cancer therapy and neuroprotection.

Anticancer Properties

Research indicates that this compound and related selenocompounds possess anticancer properties. They can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of redox states. For instance, this compound has been shown to enhance the efficacy of chemotherapeutic agents by acting as a prooxidant under specific conditions, thereby increasing the cytotoxicity towards cancer cells like MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

Table 1: Anticancer Activity of this compound

| Cell Line | Mechanism | Effect |

|---|---|---|

| MCF-7 | Induction of apoptosis | Increased cell death |

| HepG2 | Oxidative stress induction | Enhanced cytotoxicity |

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects against oxidative stress-related damage. It acts as an antioxidant, scavenging free radicals and protecting neuronal cells from apoptosis induced by oxidative stress .

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

Catalytic Applications

It is utilized as a catalyst in various organic reactions, including thioselenation and dithiolation processes. For example, recent studies have demonstrated that this compound can facilitate radical addition reactions to alkenes when subjected to photoirradiation, leading to high yields of desired products .

Table 2: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Product Yield |

|---|---|---|

| Thioselenation | Photoirradiation | 50% |

| Dithiolation | Photoirradiation | 30% |

Materials Science

The compound is also explored for its potential applications in materials science, particularly in the development of new materials with unique electronic properties.

Thin Film Deposition

This compound is used as a precursor in thin film deposition processes for semiconductor applications. Its ability to form stable films makes it a candidate for use in electronic devices such as LEDs and photovoltaic cells .

Pharmacology and Toxicology

The pharmacological profile of this compound indicates that it can function as an enzyme inhibitor and antioxidant, making it valuable in therapeutic contexts . However, its toxicity must be carefully evaluated; studies have shown that while it exhibits protective effects at certain concentrations, higher doses may lead to adverse effects.

Case Studies

Several case studies highlight the diverse applications of this compound:

- A study demonstrated its ability to enhance the anticancer effects of doxorubicin when co-administered, leading to improved survival rates in animal models .

- Another investigation focused on its role in reducing neurodegeneration markers in models of Alzheimer's disease, suggesting potential therapeutic avenues for neurodegenerative disorders .

作用机制

The mechanism of action of diphenyl selenide involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. It also modulates redox-sensitive signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and cancer.

相似化合物的比较

- Diphenyl diselenide

- Diphenyl sulfide

- Diphenyl telluride

Comparison:

Diphenyl diselenide: Similar in structure but contains a Se-Se bond instead of a Se atom. It is more reactive and used as a source of phenylselenyl radicals.

Diphenyl sulfide: Contains a sulfur atom instead of selenium. It has different reactivity and is less effective as an antioxidant.

Diphenyl telluride: Contains a tellurium atom instead of selenium. It is more toxic and less commonly used in research.

Diphenyl selenide is unique due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis and a valuable compound in various scientific applications.

生物活性

Diphenyl selenide (DPDS), a compound belonging to the family of organoselenium compounds, has garnered significant attention due to its diverse biological activities, particularly its antioxidant, neuroprotective, and anticancer properties. This article synthesizes current research findings, case studies, and pharmacological data on DPDS, highlighting its mechanisms of action and potential therapeutic applications.

Overview of this compound

This compound is characterized by its selenium atom bonded to two phenyl groups. Its chemical structure allows it to participate in various biochemical processes, making it a candidate for therapeutic use in multiple health conditions.

Antioxidant Activity

Mechanism of Action

DPDS exhibits potent antioxidant properties by scavenging free radicals and modulating oxidative stress. It enhances the activity of endogenous antioxidant enzymes such as glutathione peroxidase (GPx) and catalase, contributing to cellular protection against oxidative damage.

Research Findings

- In a study involving mice exposed to cadmium, DPDS demonstrated protective effects against oxidative stress by reducing lipid peroxidation and restoring glutathione levels in various tissues .

- DPDS has been shown to protect against hepatic and renal injuries through its antioxidant action, which is critical in preventing cellular damage in these organs .

Neuroprotective Effects

Cognitive Enhancement

DPDS has been linked to improved cognitive function. In animal models, systemic administration of DPDS facilitated long-term object recognition memory in mice. This effect is attributed to its ability to increase adenylyl cyclase activity and inhibit glutamate binding in the central nervous system .

Protection Against Ischemia

Research indicates that DPDS provides neuroprotection against brain ischemia. It mitigates the effects of reserpine-induced orofacial dyskinesia in rats, suggesting potential applications in treating neurodegenerative disorders .

Anticancer Potential

Mechanism of Action

DPDS has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells and inhibit tumor growth. It acts as an anti-mutagenic agent by protecting DNA from oxidative damage .

Case Studies

- In vitro studies have shown that DPDS can protect Chinese hamster lung fibroblasts (V79 cells) from H2O2-induced DNA damage at concentrations as low as 12.5 µM .

- A specific study demonstrated that DPDS inhibited the growth of certain cancer cell lines, suggesting its potential role as a chemotherapeutic agent .

Toxicological Considerations

While DPDS exhibits beneficial biological activities, it is essential to consider its toxicological profile. The compound interacts with thiol groups, which can lead to toxicity under certain conditions. For instance, DPDS has been shown to inhibit δ-aminolevulinate dehydratase (ALA-D), an enzyme crucial for heme biosynthesis, leading to potential metabolic disturbances .

Comparative Biological Activity

The following table summarizes key biological activities of this compound compared to other selenium compounds:

| Biological Activity | This compound (DPDS) | Other Selenium Compounds |

|---|---|---|

| Antioxidant Activity | High | Variable |

| Neuroprotective Effects | Significant | Moderate |

| Anticancer Properties | Promising | Established for some |

| Toxicity Profile | Moderate | Varies |

属性

IUPAC Name |

phenylselanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Se/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQWTLCYLDRDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061551 | |

| Record name | Diphenyl selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-39-4 | |

| Record name | 1,1′-Selenobis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-selenobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl selenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-selenobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphenyl selenide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenyl selenide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6MKC9X9CZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of diphenyl selenide?

A1: this compound has the molecular formula (C6H5)2Se, a molecular weight of 233.19 g/mol, and a structure consisting of two phenyl rings attached to a central selenium atom.

Q2: What are some key spectroscopic features of this compound?

A2: [, , ] 77Se NMR spectroscopy is particularly useful for characterizing this compound and its derivatives. The chemical shift of the selenium atom is sensitive to the electronic and steric effects of substituents on the phenyl rings. Additionally, 1H and 13C NMR, as well as IR spectroscopy, can provide valuable structural information. You can find more details in these papers: , , and

Q3: How does this compound function as a catalyst?

A3: [, ] this compound can act as a Lewis base catalyst due to the lone pair of electrons on the selenium atom. This Lewis basicity allows it to activate electrophiles or coordinate with metal centers, promoting various organic transformations. One example is its use in the chloroamidation of olefins, where it activates the electrophilic chlorine source. For more insights, check out this paper: .

Q4: Can you provide examples of reactions catalyzed by this compound?

A4: [, , ] this compound has been employed as a catalyst in various organic reactions, including:- C-H bond functionalization reactions, such as thiolation and selenylation of arenes, allowing for the introduction of sulfur or selenium functionalities into organic molecules. [, ]- Chloroamidation of olefins, facilitating the formation of chloroamines from readily available starting materials. []- Asymmetric synthesis, where chiral this compound derivatives can induce enantioselectivity in specific reactions.

Q5: What factors affect the catalytic activity and selectivity of this compound?

A5: [, , ] Several factors can influence its catalytic performance:- Electronic properties: The presence of electron-donating or -withdrawing substituents on the phenyl rings can alter the electron density on the selenium atom, thereby affecting its Lewis basicity and catalytic activity.- Steric hindrance: Bulky substituents can hinder the approach of reactants to the selenium center, impacting the reaction rate and selectivity.- Reaction conditions: Parameters like temperature, solvent, and concentration can also influence the catalytic performance of this compound.- Coordination environment: In cases where this compound acts as a ligand for metal catalysts, the nature of the metal center and other ligands can significantly impact the overall catalytic activity and selectivity.

Q6: How is computational chemistry used to study this compound and its derivatives?

A6: [, ] Computational techniques are valuable tools for:- Structure determination: Ab initio calculations can predict the optimized geometry and electronic structure of this compound and its derivatives, providing insights into their reactivity. - Mechanistic studies: Computational methods can help elucidate the reaction mechanisms of this compound-catalyzed reactions, identifying key intermediates and transition states. - QSAR modeling: Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structure of this compound derivatives with their biological activity, aiding in the design of new compounds with enhanced properties.

Q7: How do structural modifications of this compound affect its biological activity?

A7: [, ] Modifying the structure of this compound can significantly alter its biological activity:- Substituent effects: Introducing electron-donating or -withdrawing groups on the phenyl rings can influence the electron density on the selenium atom, thereby affecting its interaction with biological targets. - Steric factors: Bulky substituents can hinder the binding of this compound to its biological targets.- Lipophilicity: Altering the lipophilicity of this compound can impact its membrane permeability and distribution within biological systems.

Q8: What are some strategies to improve the stability, solubility, or bioavailability of this compound?

A8: [, ] Several approaches can be employed to enhance its pharmaceutical properties:- Salt formation: Converting this compound into its salt form with pharmaceutically acceptable acids can improve its solubility and stability.- Complexation: Encapsulating this compound within cyclodextrins or other suitable carriers can enhance its solubility and protect it from degradation.- Prodrugs: Designing prodrugs that are converted to this compound in vivo can improve its bioavailability and target specificity.- Nanoformulations: Incorporating this compound into nanoparticles can enhance its solubility, stability, and cellular uptake.

Q9: What are some important considerations for handling and disposing of this compound?

A9: [] As with any chemical, it's essential to handle and dispose of this compound responsibly, following established safety guidelines:- Personal protective equipment: Always wear appropriate personal protective equipment, including gloves, goggles, and a lab coat when handling this compound.- Ventilation: Work in a well-ventilated area to minimize inhalation of vapors.- Storage: Store this compound in a cool, dry place, away from incompatible materials.- Disposal: Dispose of this compound and any contaminated materials according to local regulations.

Q10: What analytical techniques are commonly employed to characterize and quantify this compound?

A10: [, ] Various analytical techniques can be utilized:- NMR spectroscopy: 1H, 13C, and particularly 77Se NMR are valuable for structural elucidation and studying the behavior of this compound in solution.- Mass spectrometry: This technique is useful for determining the molecular weight and identifying fragmentation patterns, providing structural information.- Chromatographic techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are useful for separating and quantifying this compound in mixtures.- X-ray crystallography: This technique can be used to determine the solid-state structure of this compound and its derivatives when suitable crystals can be obtained.

Q11: What are some quality control measures relevant to this compound?

A11: [] Ensuring the quality of this compound is crucial, especially for applications in organic synthesis and materials science. Key quality control measures include:- Purity analysis: Employing techniques like GC, HPLC, and elemental analysis to determine the purity of this compound and identify any impurities.- Spectroscopic characterization: Using NMR, IR, and mass spectrometry to confirm the identity and structural integrity of this compound.- Storage and handling: Implementing proper storage and handling procedures to prevent degradation or contamination.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。